N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE
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Overview
Description
N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aniline group, a nitro-substituted pyrazole, and a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Aniline Group: The aniline group can be introduced through nucleophilic substitution reactions.
Attachment of the Nitro-Substituted Pyrazole: This step involves the reaction of the thiadiazole intermediate with a nitro-substituted pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or pyrazole moieties.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aniline and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-anilino-1,3,4-thiadiazole: Lacks the pyrazole moiety.
5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-1,3,4-thiadiazole: Lacks the aniline group.
2-anilino-5-methyl-1,3,4-thiadiazole: Lacks the nitro-substituted pyrazole.
Uniqueness
The presence of both an aniline group and a nitro-substituted pyrazole in N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-N-PHENYLAMINE makes it unique compared to other thiadiazole derivatives. This unique structure may confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H14N6O2S |
---|---|
Molecular Weight |
330.37g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H14N6O2S/c1-9-13(20(21)22)10(2)19(18-9)8-12-16-17-14(23-12)15-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,17) |
InChI Key |
KLNHPEVSYJOFTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC=CC=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC=CC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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